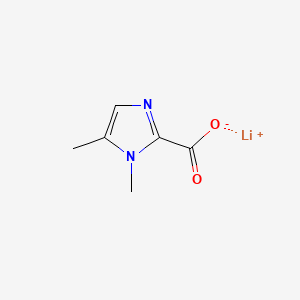
lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of lithium ion and a carboxylate group attached to the imidazole ring, which is further substituted with two methyl groups at positions 1 and 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups replacing the carboxylate group.
科学研究应用
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of functional materials, such as catalysts and dyes for solar cells
作用机制
The mechanism of action of lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also interact with cellular receptors and ion channels, modulating their activity and influencing cellular processes such as signal transduction and gene expression.
相似化合物的比较
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
1,2-Dimethylimidazole: Similar in structure but lacks the carboxylate group and lithium ion.
1-Methylimidazole-2-carboxylate: Contains a carboxylate group but only one methyl group.
Lithium imidazole-2-carboxylate: Similar but without the methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of lithium ion, which can influence its chemical reactivity and biological activity .
属性
分子式 |
C6H7LiN2O2 |
|---|---|
分子量 |
146.1 g/mol |
IUPAC 名称 |
lithium;1,5-dimethylimidazole-2-carboxylate |
InChI |
InChI=1S/C6H8N2O2.Li/c1-4-3-7-5(6(9)10)8(4)2;/h3H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI 键 |
YLLBOOMQTRVUFF-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC1=CN=C(N1C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


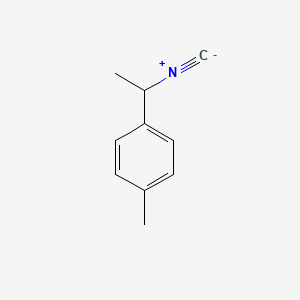

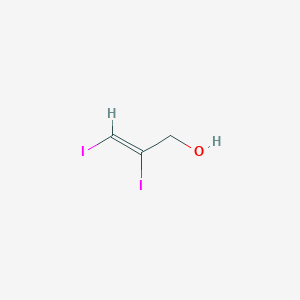
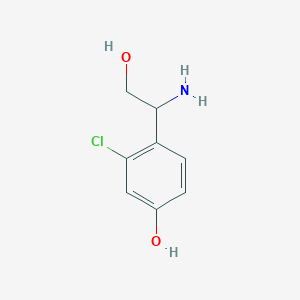



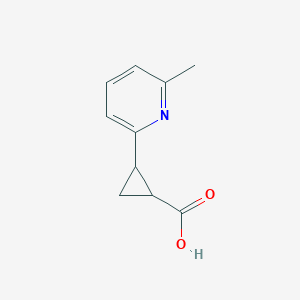

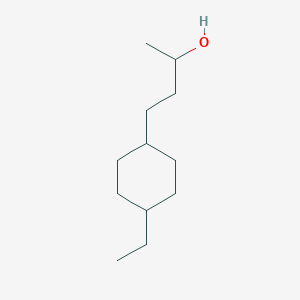

![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
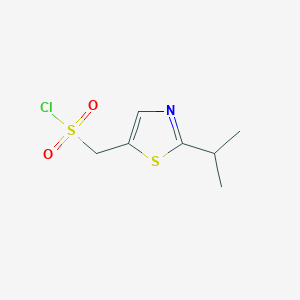
aminehydrochloride](/img/structure/B13599133.png)
